Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWJDEHLIUAPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Boc Protection Using Di-tert-Butyl Dicarbonate
This method involves reacting 3-(aminomethyl)phenylacetic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative protocol from patent CN101863815A specifies:
-
Base : Triethylamine (1.2 equiv) at 0–25°C for 4–6 hours.
Side reactions, such as overprotection or carbamate formation, are mitigated by controlling stoichiometry (1.05 equiv Boc₂O) and reaction temperature.
Iron-Catalyzed Migratory Insertion for Boc Protection
A recent advance from Wiley (2023) utilizes iron catalysis to directly introduce the Boc group via 1,3-nitrogen migration:
-
Substrate : 3-(aminomethyl)phenylacetic acid.
-
Reagents : BocNHOH (1.1 equiv), Fe(acac)₃ (5 mol%).
-
Conditions : 60°C in THF for 12 hours.
-
Yield : 78% with >99% enantiomeric excess (ee) for chiral derivatives.
This method avoids racemization and is advantageous for synthesizing non-racemic α-amino acid precursors.
Esterification of the Carboxylic Acid Moiety
Esterification with ethanol is typically performed after Boc protection to avoid premature deprotection. Two approaches dominate:
Direct Ethyl Bromoacetate Coupling
A widely cited method involves nucleophilic acyl substitution:
Mechanochemical Synthesis Without Solvents
An emerging technique reported in RSC Advances (2024) employs ball milling for esterification:
-
Conditions : 4-(hydroxymethyl)benzoic acid, ethyl bromoacetate, K₂CO₃, and 10 mm ZrO₂ milling balls at 30 Hz for 60 minutes.
Industrial-Scale Production and Optimization
Scalable synthesis requires balancing cost, yield, and purity. Key advancements include:
Mixed Solvent Systems for Improved Reactivity
Patent CN101863815A demonstrates that acetonitrile/ethanol (3:1 v/v) reduces reaction time by 40% compared to single-solvent systems.
Continuous Flow Reactor Design
A 2024 study achieved 92% yield in 2 hours using:
Analytical and Purification Techniques
Chromatography-Free Purification
Crystallization from hexane/ethyl acetate (5:1) yields 95% pure product, as validated by ¹H NMR (δ 1.25 ppm for Boc CH₃, δ 4.15 ppm for ethyl ester).
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC (C18 column) |
| Residual Solvents | <500 ppm | GC-MS |
| Enantiomeric Excess | ≥99% (if applicable) | Chiral HPLC |
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Incomplete Boc Deprotection During Esterification
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration of the phenyl ring.
Major Products
Hydrolysis: Produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid.
Deprotection: Yields 2-(3-aminomethyl)phenyl)acetate.
Substitution: Depending on the reagent, products like brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Substituent Effects on Key Properties
Key Observations :
- Amino Protection: The Boc group in the target compound enhances stability during synthesis compared to unprotected amines (e.g., ), which require cautious handling to avoid side reactions.
- Electron Effects: Electron-donating groups (e.g., dimethylamino in ) increase resonance stabilization, whereas electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity.
- Crystallinity: Unprotected amino derivatives (e.g., ) often crystallize readily (m.p. 56–58°C), while Boc-protected analogs may remain oils or require specific crystallization conditions.
Crystallographic and Physicochemical Properties
- Hydrogen Bonding: Ethyl 2-(4-aminophenoxy)acetate forms intramolecular H-bonds (N–H⋯O), stabilizing its crystal lattice.
- Packing Efficiency : Derivatives with planar substituents (e.g., benzimidazole in ) show π-π stacking (centroid distance 3.656 Å), while branched groups (e.g., butylsulfanyl in ) induce disorder in crystal structures .
Biological Activity
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl moiety, allows for diverse biological applications, particularly in drug development and enzyme inhibition.
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can undergo various chemical transformations, including hydrolysis and deprotection, leading to the formation of biologically active derivatives. The hydrolysis of the ester group produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid, while deprotection yields 2-(3-aminomethyl)phenyl acetate, which can interact with biological targets like enzymes and receptors.
The mechanism of action often involves the release of the active amine in vivo, allowing it to modulate the activity of specific biological pathways. This property positions the compound as a potential prodrug in therapeutic applications.
Biological Activity
The biological activity of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate has been explored in various studies, particularly focusing on its anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives synthesized from this compound have shown promising results against several cancer cell lines. A comparative analysis revealed that compounds derived from ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate exhibited IC50 values lower than those of established anticancer drugs, indicating enhanced potency .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate | MCF7 (breast cancer) | 1.95 | |
| Derivative A | HCT116 (colon cancer) | 0.67 | |
| Derivative B | PC-3 (prostate cancer) | 0.80 |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Studies indicate that certain derivatives can inhibit key enzymes involved in cancer progression, such as alkaline phosphatase and others associated with tumor growth . The binding affinity and inhibition kinetics suggest that these compounds could serve as leads for developing new therapeutic agents.
Case Studies
- Study on MCF7 Cell Line : A study reported that ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate and its derivatives showed significant cytotoxicity against the MCF7 breast cancer cell line with IC50 values ranging from 1.95 µM to higher concentrations depending on structural modifications .
- Enzyme Inhibition Assay : Another investigation focused on the inhibition of alkaline phosphatase by derivatives of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate. The most potent derivative exhibited an IC50 value significantly lower than traditional inhibitors, demonstrating its potential for further development in enzyme-targeted therapies .
Q & A
Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?
- Methodological Answer : Electron-withdrawing groups (e.g., Br at the 3-position) increase ester hydrolysis susceptibility, while bulky substituents (e.g., trifluoromethyl) enhance steric protection. QSAR studies on similar esters correlate logP values with bioavailability; for example, Boc groups reduce polarity (clogP ~2.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
